molecular formula C12H20BNO3 B13535250 Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine

Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine

Cat. No.: B13535250
M. Wt: 237.11 g/mol
InChI Key: QUZQBFXGSOKFOM-UHFFFAOYSA-N
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Description

Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine is an organic compound that features a boron-containing dioxaborolane ring attached to a furan ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine typically involves the reaction of a furan derivative with a boronic ester. One common method includes the use of 4-bromo-2-furaldehyde, which undergoes a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with methylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: Furanones and related compounds.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the coupling partner used.

Scientific Research Applications

Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The furan ring provides additional reactivity, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine is unique due to the combination of the furan ring and the boronic ester group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H20BNO3

Molecular Weight

237.11 g/mol

IUPAC Name

N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine

InChI

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(7-14-5)15-8-9/h6,8,14H,7H2,1-5H3

InChI Key

QUZQBFXGSOKFOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)CNC

Origin of Product

United States

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